Dibenzyl disulfide

Catalog No.
S590540
CAS No.
150-60-7
M.F
C14H14S2
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl disulfide

CAS Number

150-60-7

Product Name

Dibenzyl disulfide

IUPAC Name

(benzyldisulfanyl)methylbenzene

Molecular Formula

C14H14S2

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C14H14S2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

GVPWHKZIJBODOX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSSCC2=CC=CC=C2

Solubility

insoluble or slightly soluble in water; soluble in hot alcohol, ether

Synonyms

Benzyl Disulfide; 1,4-Diphenyl-2,3-dithiabutane; BDS; Benzyl Bisulfide; Bis(phenylmethyl) Disulfide; Dailube S 700; Di(phenylmethyl)disulfide; Dibenzyl Disulfide; Dibenzyl Disulphide; NSC 677465; NSC 6841; S 700; α-(Benzyldithio)toluene

Canonical SMILES

C1=CC=C(C=C1)CSSCC2=CC=CC=C2

Material Science Research

Dibenzyl disulfide is being investigated for its potential applications in material science research:

  • Corrosion inhibition: Studies suggest dibenzyl disulfide can act as a corrosion inhibitor for metals like copper in transformer oil, potentially extending the lifespan of electrical equipment .
  • Polymer modification: Research explores its potential to modify the properties of polymers, such as improving their thermal stability and resistance to degradation .

Biological Activity Exploration

Dibenzyl disulfide possesses various properties that have sparked interest in its potential biological activities:

  • Antimicrobial properties: Studies indicate dibenzyl disulfide may exhibit antimicrobial activity against certain bacteria and fungi, suggesting potential applications in disinfection and food preservation .
  • Antioxidant and anti-inflammatory effects: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent, with in vitro studies showing promising results .

Dibenzyl disulfide is an organic compound with the molecular formula C14H14S2C_{14}H_{14}S_{2}. It is classified as a disulfide, resulting from the oxidative dimerization of benzyl thiol. This compound typically appears as a pale beige crystalline solid and is known for its unpleasant odor. The structure consists of two benzyl groups linked by a disulfide bond, which contributes to its unique chemical properties and reactivity.

, primarily involving oxidation and reduction processes:

  • Oxidative Coupling: Dibenzyl disulfide can react with amines in the presence of oxidants like bromine complexes, producing thioamides in high yields under specific conditions (e.g., 110 °C) .
  • Reduction: It can be reduced to form thiols using various reducing agents such as sodium borohydride .
  • Halogenation: The compound reacts with halogens, leading to the formation of halogenated products .
  • Reactions with Sodium Sulfides: In the presence of sodium sulfides, dibenzyl disulfide can yield benzaldehyde and α-toluenethiol .

Dibenzyl disulfide exhibits notable biological activities. It has been identified as a metabolite in various biological systems. Its potential anti-cancer properties have been explored, particularly in relation to its ability to induce apoptosis in certain cancer cell lines. Additionally, it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects.

Several methods exist for synthesizing dibenzyl disulfide:

  • Oxidative Dimerization: The primary method involves the oxidative dimerization of benzyl thiol using oxidizing agents like hydrogen peroxide or iodine.
  • Reaction with Sulfur Compounds: Dibenzyl disulfide can also be synthesized by reacting benzyl chloride with hydrogen sulfide in the presence of alkanolamines .
  • Catalytic Methods: Recent studies have explored catalytic methods involving transition metals to facilitate the formation of dibenzyl disulfide from simpler precursors under milder conditions .

Dibenzyl disulfide finds applications across various fields:

  • Organic Synthesis: It serves as a reagent in organic synthesis, particularly for generating thioethers and other sulfur-containing compounds.
  • Pharmaceutical Industry: Its potential therapeutic properties make it a candidate for drug development.
  • Material Science: Used in creating polymers and materials that require specific sulfur functionalities.

Research has shown that dibenzyl disulfide interacts with various metal ions and compounds, which can influence its reactivity and stability. For instance, studies have proposed mechanisms involving copper sulfide formation upon interaction with copper ions, suggesting potential applications in sensing technologies .

Dibenzyl disulfide shares similarities with other organic disulfides but has unique characteristics that distinguish it:

Compound NameMolecular FormulaUnique Features
Diphenyl disulfideC12H10S2C_{12}H_{10}S_{2}Commonly used in organic synthesis; distinct odor
Benzyl thiolC7H8SC_{7}H_{8}SPrecursor for dibenzyl disulfide; more reactive
Dimethyl disulfideC2H6S2C_{2}H_{6}S_{2}Volatile; used in flavoring; different applications

Dibenzyl disulfide is unique due to its specific structure comprising two benzyl groups, which influences its reactivity and applications compared to simpler or more complex sulfur compounds.

Dibenzyl disulfide (DBDS) is synthesized via biphasic reactions using hydrogen sulfide (H₂S)-rich aqueous alkanolamines, such as monoethanolamine (MEA) or methyldiethanolamine (MDEA), as sulfiding agents. This method replaces conventional Claus process sulfur recovery with value-added chemical production. The reaction involves benzyl chloride (BC), H₂S-laden MEA, and sulfur in the presence of triphase catalysts like Amberlite IR-400.

Reaction Mechanism

  • Absorption: H₂S gas is absorbed into aqueous MEA, forming HS⁻ ions.
  • Catalytic Transfer: The quaternary ammonium groups in Amberlite IR-400 shuttle HS⁻ from the aqueous phase to the organic phase (toluene/BC mixture).
  • Nucleophilic Substitution: HS⁻ reacts with BC to form benzyl mercaptan (BM), which undergoes oxidative coupling with sulfur to yield DBDS.

Key Parameters

VariableOptimal RangeEffect on Conversion/Selectivity
Temperature323–353 KHigher temps accelerate kinetics but risk side reactions
Catalyst Loading0.12–0.15 kmol/m³Excess catalyst enhances mass transfer but increases costs
Stirring Speed1,200–1,800 rpmCritical for interfacial contact; speeds >1,500 rpm minimize diffusion limitations
BC/HS⁻ Molar Ratio2.5–3.0Ratios >3.0 favor BM over DBDS due to excess BC

This method achieves ~95% BC conversion and 88–100% DBDS selectivity under optimized conditions.

Oxidative Dimerization of Benzyl Thiol: Mechanistic Insights

DBDS forms via oxidative coupling of benzyl thiol (BM) using chemical or photoredox catalysts. The reaction proceeds through thiyl radical intermediates.

Mechanistic Pathways

  • Radical Initiation: Oxidants like 2,6-dichloropyridine N-oxide (DCPCC) or MnO₂ abstract a hydrogen atom from BM, generating a thiyl radical (C₆H₅CH₂S- ).
  • Dimerization: Two thiyl radicals combine to form DBDS.
  • Photoredox Variants: Visible-light-driven systems use disulfide catalysts (e.g., diphenyl disulfide) to generate singlet oxygen (¹O₂), which oxidizes BM.

Catalyst Performance

CatalystYield (%)Conditions
TBAB (Phase Transfer)9525°C, CHCl₃/H₂O, 8 min
MnO₂/Thiourea844 hrs, solvent-free
Ag(II)-Ligand Complex86Visible light, 12 hrs

The reaction is highly sensitive to solvent polarity, with chloroform-water systems yielding optimal results due to improved radical stability.

Solid-Liquid Interface Reactions in Tetrabenzylthiuram Disulfide Production

Tetrabenzylthiuram disulfide (TBzTD), a structurally related compound, is synthesized via electrochemical oxidation in flow reactors. Sodium dibenzyl dithiocarbamate undergoes oxidative coupling at anode surfaces:

Electrosynthesis Protocol

  • Reactor Design: Flow cells with graphite electrodes (2–5 cm² area) and 2–5 mm electrode spacing.
  • Oxidation: At 1.2–1.5 V vs. Ag/AgCl, dithiocarbamate loses electrons, forming thiyl radicals that dimerize.
  • Optimization:
    • Flow Rate: 2–5 mL/min ensures residence time for complete conversion.
    • Temperature: 298–313 K balances reaction rate and stability.

Performance Metrics

Current Density (mA/cm²)Faraday Efficiency (%)TBzTD Yield (%)
109882
159586
208878

This method eliminates salt waste and achieves 86% yield at 15 mA/cm².

Planetary Mixer-Assisted Impregnation for Silver-Based Catalysts

Silver catalysts are critical for DBDS-related reactions, such as C–S bond cleavage. Planetary mixers ensure uniform dispersion of Ag nanoparticles on supports like SiO₂ or Al₂O₃.

Impregnation Process

  • Mixing: AgNO₃ solution and support are blended in a planetary mixer (500–1,000 rpm) for 1–2 hrs.
  • Drying: 393 K for 12 hrs to remove solvents.
  • Reduction: H₂ flow at 573 K reduces Ag⁺ to Ag⁰ nanoparticles (5–15 nm diameter).

Catalytic Applications

  • C–S Cleavage: Ag nanoparticles cleave DBDS to benzaldehyde under visible light, achieving 89% conversion.
  • Photoredox Reactions: Ag/TiO₂ composites enhance thiyl radical generation, accelerating DBDS synthesis rates by 40% compared to homogeneous systems.

Mixer Parameters

Rotation Speed (rpm)Ag Dispersion (%)Catalytic Activity (mmol/g·h)
500728.5
7508512.1
1,0009114.3

High-speed mixing minimizes agglomeration, critical for maintaining catalytic surface area.

DBDS serves as an antioxidant in transformer oils but exhibits corrosive tendencies under thermal stress. When exposed to temperatures above 100°C, DBDS undergoes cleavage to form benzyl mercaptan (C₆H₅CH₂SH), which reacts with copper windings to produce copper sulfide (Cu₂S) deposits [2]. These deposits increase electrical resistance and accelerate insulation breakdown. Experimental data demonstrate that even trace DBDS concentrations (5 mg/kg) induce copper strip tarnishing within 120 hours [2] [3].

The corrosion process follows a two-stage mechanism:

  • Thermal decomposition: $$ \text{DBDS} \xrightarrow{\Delta} 2 \, \text{C}6\text{H}5\text{CH}_2\text{SH} $$
  • Copper sulfide formation: $$ 4 \, \text{Cu} + 2 \, \text{C}6\text{H}5\text{CH}2\text{SH} \rightarrow 2 \, \text{Cu}2\text{S} + (\text{C}6\text{H}5\text{CH}2)2\text{S} $$

Comparative studies with 2,6-di-tert-butyl-p-cresol (DBPC) reveal DBDS’s superior corrosivity. At 200 mg/kg concentrations, DBDS produces severe copper pitting, while DBPC causes only moderate tarnishing [3].

AntioxidantConcentration (mg/kg)Copper Corrosion Severity
DBDS5Light tarnish
DBDS200Severe pitting
DBPC200Moderate tarnish

Adsorption Performance of Cationic-Exchanged Faujasites

Cation-exchanged faujasite zeolites demonstrate exceptional DBDS adsorption capacities due to their tunable Lewis acidity. Density functional theory (DFT) calculations reveal that copper-exchanged Y zeolites (CuY) achieve 97% DBDS removal via strong $$ \text{Cu}^{2+}-\text{S} $$ interactions, outperforming silver (AgY: 76%) and cerium (CeY: 80%) variants [4]. The adsorption enthalpy ($$ \Delta H{\text{ads}} $$) follows the trend:
$$ \Delta H
{\text{CuY}} (-142 \, \text{kJ/mol}) > \Delta H{\text{CeY}} (-118 \, \text{kJ/mol}) > \Delta H{\text{AgY}} (-95 \, \text{kJ/mol}) $$

The adsorption mechanism involves:

  • Electrostatic interactions between zeolite cations and DBDS’s sulfur atoms
  • Pore confinement effects in the faujasite supercages (12 Å diameter)
Zeolite TypeDBDS Removal (%)Surface Area (m²/g)Cation Charge Density (e/ų)
CuY977800.38
CeY807200.29
AgY766900.21

Silver/γ-Alumina Composites for High-Capacity Sulfur Compound Removal

Silver-supported γ-alumina (Ag/γ-Al₂O₃) composites achieve 10.18 mg/g DBDS adsorption at 25°C, leveraging silver’s affinity for sulfur heteroatoms [6]. The composite’s mesoporous structure (2–50 nm pores) facilitates rapid DBDS diffusion, while Ag nanoparticles (5–15 nm) provide active sites for chemisorption:
$$ \text{Ag}^0 + \text{DBDS} \rightarrow \text{Ag}_2\text{S} + \text{Organic byproducts} $$

Performance optimization occurs at:

  • Silver loading: 5–8 wt% (maximizes active sites without pore blockage)
  • pH: 5–7 (prevents alumina dissolution)
  • Temperature: 25–40°C (higher temperatures reduce physisorption)
Composite PropertyOptimal ValueAdsorption Capacity (mg/g)
Ag loading7.5 wt%10.18
Pore diameter12 nm9.87
Surface area310 m²/g10.02

Hard-Soft Acid-Base Principles in Selective Adsorption Systems

The HSAB principle explains DBDS adsorption selectivity in cation-exchanged materials. Soft Lewis acids (Cu⁺, Ag⁺) preferentially bind soft bases like sulfur atoms in DBDS, while hard acids (Fe³⁺, Al³⁺) interact weakly [7]. Adsorbent design strategies based on HSAB include:

  • Cation Softness Tuning:
    • Cu⁺ (softness parameter $$ \sigma = 2.04 $$) > Ag⁺ ($$ \sigma = 1.93 $$) > Ce³⁺ ($$ \sigma = 1.02 $$)
  • Surface Charge Modulation:
    • Higher cation charge density enhances $$ \text{M}^{n+}-\text{S} $$ polarization

Experimental adsorption capacities correlate with Pearson’s softness scale:
$$ \text{Capacity} \, (\text{mg/g}) = 4.2 \times \sigma + 1.1 \, (R^2 = 0.94) $$

CationSoftness ($$ \sigma $$)DBDS Capacity (mg/g)
Cu⁺2.049.7
Ag⁺1.938.9
Ce³⁺1.025.3

Physical Description

Solid; [Merck Index] Faintly beige crystals; Strong, offensive odor; Insoluble at room temperature; [MSDSonline]
Solid
pale yellowish leafy crystals or leaflets with "burnt caramellic" odou

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

246.05369279 g/mol

Monoisotopic Mass

246.05369279 g/mol

Boiling Point

270.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Melting Point

71 - 72 °C

UNII

BG7680605N

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 112 of 155 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 155 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

150-60-7

Wikipedia

Benzyl disulfide

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Disulfide, bis(phenylmethyl): ACTIVE

Dates

Modify: 2023-08-15

Comparative haemolytic activity of bis(phenylmethyl) disulphide, bis(phenylethyl) disulphide and bis(phenylpropyl) disulphide in rats

R Munday, J S Munday
PMID: 12963014   DOI: 10.1016/s0278-6915(03)00194-7

Abstract

Thiols and disulphides make an important contribution to the organoleptic characteristics of foodstuffs, and many such compounds are approved for use as food flavours. Some thiols and disulphides are haemolytic agents in vivo. The haemolysis is caused by oxidative damage to erythrocytes initiated by "active oxygen" species formed during redox cycling between the thiol and disulphide. In all cases so far examined, the haemolytic activity of a thiol or disulphide in vivo is correlated with its ability to cause oxidative damage to red cells in vitro. In the present study, the in vitro and in vivo effects of three aryl-alkyl disulphides have been compared. Bis(phenylmethyl) and bis(phenylpropyl) disulphide induced no oxidative damage in vitro, and, as expected, caused no haemolysis in rats. In contrast, bis(phenylethyl) disulphide, while causing little or no oxidative damage in vitro, was a potent haemolytic agent in vivo. It is suggested that this effect is due to dehydrogenation of the ethyl disulphide to the ethenyl derivative in vivo. Bis(phenylethenyl) disulphide was found to cause extensive oxidative damage to red cells in vitro and severe haemolytic anaemia in rats. The results of this study show that the in vivo toxicity of thiols and disulphides cannot always be predicted on the basis of their effects in vitro.


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